4-Methyl-2-piperidin-4-ylmethyl-pyridine
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Overview
Description
4-Methyl-2-piperidin-4-ylmethyl-pyridine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-piperidin-4-ylmethyl-pyridine can involve multiple steps, including cyclization and functionalization reactions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, and annulation . These methods are designed to be cost-effective and efficient, allowing for large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-piperidin-4-ylmethyl-pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III), reducing agents like phenylsilane, and catalysts such as gold(I) complexes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce N-oxides, while reduction reactions may yield amines .
Scientific Research Applications
4-Methyl-2-piperidin-4-ylmethyl-pyridine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
4-Methyl-2-piperidin-4-ylmethyl-pyridine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring N-acylpiperidine with antioxidant properties.
Diphenyl (piperidine-4-yl) methanol derivatives: Evaluated for their antiproliferative activity against various cell lines.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which may differ from other piperidine derivatives .
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-methyl-2-(piperidin-4-ylmethyl)pyridine |
InChI |
InChI=1S/C12H18N2/c1-10-2-7-14-12(8-10)9-11-3-5-13-6-4-11/h2,7-8,11,13H,3-6,9H2,1H3 |
InChI Key |
RHWXBQVOQRYVIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)CC2CCNCC2 |
Origin of Product |
United States |
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